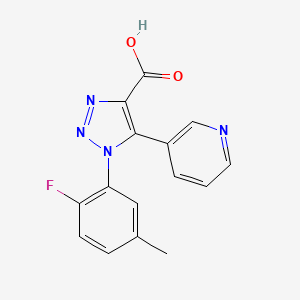
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (FMTP) is a heterocyclic compound that has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. FMTP is an aromatic compound with a five-membered ring structure containing a nitrogen atom, a fluorine atom, and a carboxylic acid group. It is a relatively simple molecule that has been studied extensively due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Neutron Capture Therapy
Boronic acids and their derivatives are explored as boron carriers in neutron capture therapy . The fluorine atom in the compound could enhance the boron delivery to cancer cells due to the high affinity of boron for neutron capture, leading to cell destruction upon irradiation.
Fluorescence Imaging and Tumor Therapy
Phenylboronic acid-based materials, which can be derived from such compounds, are used in fluorescence imaging and tumor therapy . They target cancer cells by binding to specific glycans on the cell surface, improving the efficacy of cancer cell imaging and treatment.
Drug Delivery Systems
The compound’s structure suggests potential use in drug delivery systems. Its boronic ester moiety could be utilized for the transport of therapeutic agents, particularly in targeted drug delivery to diseased cells, leveraging the boronic acid’s propensity to bind to sugar moieties present on cell surfaces .
Pharmacological Applications
In pharmacology, the compound could be involved in the synthesis of novel medications. Its molecular framework allows for the potential development of enzyme inhibitors or receptor modulators, which could lead to new treatments for various diseases .
Biochemical Research
In biochemistry, such compounds are valuable for studying enzyme-substrate interactions, particularly in the context of enzyme inhibition or modulation. The triazole and pyridine groups could mimic the transition states of biochemical reactions, providing insights into enzyme mechanisms .
Organic Synthesis
In organic synthesis, the compound could serve as a precursor for the synthesis of complex molecules. Its boronic ester component is particularly useful in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds .
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-4-5-11(16)12(7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEGPQWZVWXYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



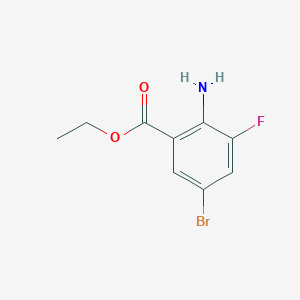
![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)
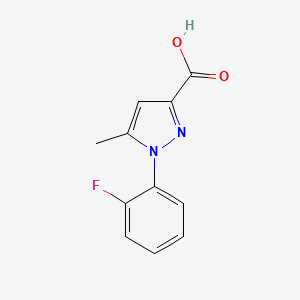




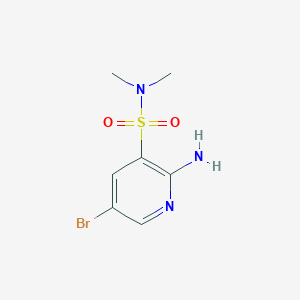
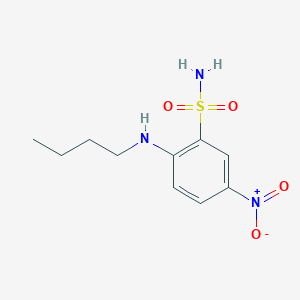
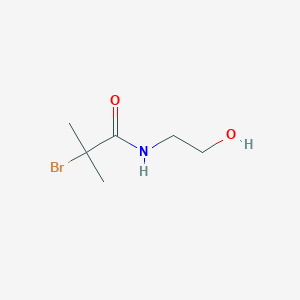

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)
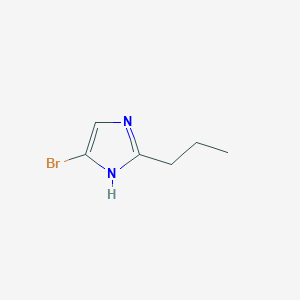
![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)